molecular formula C12H15BrFNO B8166923 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide

Cat. No.: B8166923
M. Wt: 288.16 g/mol
InChI Key: FBCSULBPFPPJER-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, fluorine, and isobutyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the benzene ring.

    Amidation: The formation of the benzamide structure by reacting the brominated and fluorinated benzene derivative with isobutylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluoro-N-isobutylbenzamide
  • 5-Bromo-4-fluoro-N-isobutyl-2-methoxybenzamide
  • 2-Bromo-5-fluoropyridine

Uniqueness

5-Bromo-2-fluoro-N-isobutyl-4-methylbenzamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of bromine, fluorine, and isobutyl groups provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

5-bromo-2-fluoro-4-methyl-N-(2-methylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c1-7(2)6-15-12(16)9-5-10(13)8(3)4-11(9)14/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCSULBPFPPJER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NCC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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